molecular formula C17H24FN5O3S B2641823 1-ethyl-3,5-dimethyl-N-[(1r,4r)-4-[(5-fluoropyrimidin-2-yl)oxy]cyclohexyl]-1H-pyrazole-4-sulfonamide CAS No. 2034496-60-9

1-ethyl-3,5-dimethyl-N-[(1r,4r)-4-[(5-fluoropyrimidin-2-yl)oxy]cyclohexyl]-1H-pyrazole-4-sulfonamide

Cat. No.: B2641823
CAS No.: 2034496-60-9
M. Wt: 397.47
InChI Key: SHTZIVCGEBRCMA-SHTZXODSSA-N
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Description

1-ethyl-3,5-dimethyl-N-[(1r,4r)-4-[(5-fluoropyrimidin-2-yl)oxy]cyclohexyl]-1H-pyrazole-4-sulfonamide is a complex organic compound with potential applications in various scientific fields. Its unique structure, which includes a pyrazole ring, a sulfonamide group, and a fluoropyrimidine moiety, makes it an interesting subject for research in chemistry, biology, and medicine.

Preparation Methods

The synthesis of 1-ethyl-3,5-dimethyl-N-[(1r,4r)-4-[(5-fluoropyrimidin-2-yl)oxy]cyclohexyl]-1H-pyrazole-4-sulfonamide involves multiple steps, including the formation of the pyrazole ring, the introduction of the sulfonamide group, and the attachment of the fluoropyrimidine moiety. The reaction conditions typically involve the use of various reagents and catalysts to achieve the desired transformations. Industrial production methods may involve optimizing these synthetic routes to improve yield and reduce costs.

Chemical Reactions Analysis

1-ethyl-3,5-dimethyl-N-[(1r,4r)-4-[(5-fluoropyrimidin-2-yl)oxy]cyclohexyl]-1H-pyrazole-4-sulfonamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can undergo substitution reactions, where functional groups are replaced by other groups. Common reagents for these reactions include halogens and nucleophiles.

    Hydrolysis: The sulfonamide group can be hydrolyzed under acidic or basic conditions to yield the corresponding amine and sulfonic acid.

Scientific Research Applications

1-ethyl-3,5-dimethyl-N-[(1r,4r)-4-[(5-fluoropyrimidin-2-yl)oxy]cyclohexyl]-1H-pyrazole-4-sulfonamide has several scientific research applications:

    Chemistry: The compound can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and pathways.

    Biology: The compound may have potential as a biochemical probe to study various biological processes. Its interactions with biological molecules can provide insights into cellular mechanisms.

    Medicine: The compound’s structure suggests potential pharmacological activity. It may be investigated for its effects on specific molecular targets, such as enzymes or receptors, and its potential as a therapeutic agent.

    Industry: The compound can be used in the development of new materials or as a catalyst in industrial processes.

Mechanism of Action

The mechanism of action of 1-ethyl-3,5-dimethyl-N-[(1r,4r)-4-[(5-fluoropyrimidin-2-yl)oxy]cyclohexyl]-1H-pyrazole-4-sulfonamide involves its interaction with specific molecular targets. The fluoropyrimidine moiety may interact with nucleic acids or enzymes, while the sulfonamide group can form hydrogen bonds with proteins. These interactions can modulate the activity of the target molecules, leading to various biological effects.

Comparison with Similar Compounds

1-ethyl-3,5-dimethyl-N-[(1r,4r)-4-[(5-fluoropyrimidin-2-yl)oxy]cyclohexyl]-1H-pyrazole-4-sulfonamide can be compared with other similar compounds, such as:

    1-ethyl-3,5-dimethylbenzene: This compound lacks the sulfonamide and fluoropyrimidine groups, making it less complex and less versatile in terms of chemical reactivity and biological activity.

    1-ethyl-3,5-dimethyl-N-[(1r,4r)-4-[(5-chloropyrimidin-2-yl)oxy]cyclohexyl]-1H-pyrazole-4-sulfonamide: This compound has a similar structure but with a chlorine atom instead of a fluorine atom. The substitution of chlorine for fluorine can significantly alter the compound’s reactivity and biological activity.

    1-ethyl-3,5-dimethyl-N-[(1r,4r)-4-[(5-bromopyrimidin-2-yl)oxy]cyclohexyl]-1H-pyrazole-4-sulfonamide: Similar to the chlorinated analog, this compound has a bromine atom instead of fluorine. Bromine’s larger size and different electronic properties can affect the compound’s interactions with molecular targets.

Properties

IUPAC Name

1-ethyl-N-[4-(5-fluoropyrimidin-2-yl)oxycyclohexyl]-3,5-dimethylpyrazole-4-sulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H24FN5O3S/c1-4-23-12(3)16(11(2)21-23)27(24,25)22-14-5-7-15(8-6-14)26-17-19-9-13(18)10-20-17/h9-10,14-15,22H,4-8H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SHTZIVCGEBRCMA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1C(=C(C(=N1)C)S(=O)(=O)NC2CCC(CC2)OC3=NC=C(C=N3)F)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H24FN5O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

397.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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